(4-Bromo-2-fluoro-5-methylphenyl)methanol is an organic compound with the molecular formula C8H8BrF. It features a phenyl ring substituted with a bromine atom at the para position, a fluorine atom at the meta position, and a methyl group at the ortho position relative to the hydroxymethyl group. This unique substitution pattern contributes to its distinct chemical properties and potential applications in various fields, particularly in medicinal chemistry and organic synthesis.
These reactions highlight the compound's versatility in organic synthesis and its potential applications in medicinal chemistry.
Research into (4-Bromo-2-fluoro-5-methylphenyl)methanol suggests it may exhibit biological activity, particularly as a potential inhibitor of certain enzymes. Its halogen substituents can enhance binding affinity to biological targets, making it a candidate for further studies in drug development. Initial studies indicate interactions with cytochrome P450 enzymes, which are crucial for drug metabolism.
The synthesis of (4-Bromo-2-fluoro-5-methylphenyl)methanol typically involves the following steps:
Industrial production methods may involve continuous flow reactors to optimize yield and purity under controlled conditions.
(4-Bromo-2-fluoro-5-methylphenyl)methanol has several applications:
Interaction studies have focused on (4-Bromo-2-fluoro-5-methylphenyl)methanol’s binding affinity to various biological targets. Computational studies suggest that it may interact significantly with metabolic enzymes, potentially influencing their activity. Such interactions could provide insights into its pharmacokinetic properties, including absorption, distribution, metabolism, and excretion.
Several compounds share structural similarities with (4-Bromo-2-fluoro-5-methylphenyl)methanol. Here are some notable examples:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| (2-Bromo-4-fluoro-3-methylphenyl)methanol | C8H8BrF | Different halogen positioning affects reactivity |
| (4-Bromo-3-fluoro-2-methylphenyl)methanol | C8H8BrF | Similar structure but different substitution pattern |
| (2-Bromo-4-fluoro-5-methylbenzyl alcohol | C9H10BrF | Contains an additional carbon compared to the target compound |
The uniqueness of (4-Bromo-2-fluoro-5-methylphenyl)methanol lies in its specific arrangement of bromine, fluorine, and methyl groups on the benzene ring. This arrangement imparts distinct chemical properties that influence its reactivity and biological activity compared to similar compounds. The combination of both bromine and fluorine atoms enhances its potential for diverse applications in organic synthesis and medicinal chemistry.
Halogenation of the aromatic ring is a foundational step in synthesizing (4-bromo-2-fluoro-5-methylphenyl)methanol. The compound’s bromine and fluorine substituents demand sequential electrophilic substitutions, guided by the directing effects of existing groups.
Bromination typically precedes fluorination due to bromine’s lower reactivity compared to fluorine, minimizing over-halogenation risks. Electrophilic brominating agents like N-bromosuccinimide (NBS) or molecular bromine (Br₂) are employed, with regioselectivity dictated by the methyl group’s activating ortho/para-directing influence. For example, bromination of 5-methyl-2-fluorophenol derivatives favors para substitution relative to the methyl group, yielding 4-bromo-5-methyl-2-fluorophenol intermediates. Computational studies confirm that π-donor substituents like methyl prioritize para bromination, while electron-withdrawing groups like fluorine slightly deactivate the ring but maintain ortho/para selectivity.
Fluorination introduces unique challenges due to fluorine’s high electronegativity and small atomic size. Electrophilic fluorinating agents such as N-fluoro-o-benzenedisulfonimide (NFOBS) or Selectfluor are preferred for their controlled reactivity. The fluorine atom is introduced ortho to the methyl group, leveraging the methyl’s activating effect. Kinetic studies show that low-temperature reactions (-20°C to 0°C) enhance ortho selectivity, minimizing side reactions. For instance, fluorination of 4-bromo-5-methylphenol derivatives at -10°C achieves >90% ortho selectivity.
| Halogen | Reagent | Temperature | Selectivity | Yield (%) |
|---|---|---|---|---|
| Br | NBS/SiO₂ | 25°C | para | 85–92 |
| F | Selectfluor | -10°C | ortho | 78–88 |
The benzylic alcohol group in (4-bromo-2-fluoro-5-methylphenyl)methanol is typically introduced via reduction of a carbonyl precursor or oxidation of a methyl group. Catalytic methods offer superior efficiency and selectivity.
Reduction of 4-bromo-2-fluoro-5-methylbenzaldehyde using borane-tetrahydrofuran (BH₃·THF) is a widely adopted method. The reaction proceeds via a two-step mechanism: (1) borane coordination to the carbonyl oxygen, and (2) hydride transfer to the carbonyl carbon, yielding the alcohol. Silica gel-assisted hydrolysis in methanol further purifies the product, achieving yields up to 93%.
Palladium-iron (Pd-Fe) bimetallic catalysts supported on TiO₂ enable selective hydrogenation of ketone intermediates. Under hydrogen gas (H₂), the catalyst facilitates in situ H₂O₂ formation, which oxidizes the benzylic methyl group to a hydroxyl group. This method is advantageous for substrates sensitive to strong reducing agents, though yields are moderate (65–75%).
| Method | Catalyst | Substrate | Yield (%) |
|---|---|---|---|
| Borane Reduction | BH₃·THF | Benzaldehyde derivative | 93 |
| Hydrogenation | Pd-Fe/TiO₂ | Benzyl ketone | 72 |
Multi-step syntheses necessitate protection of the benzylic hydroxyl group to prevent undesired reactions during halogenation or oxidation.
The hydroxyl group is often protected as a tert-butyldimethylsilyl (TBDMS) ether. Silylation using TBDMS chloride in the presence of imidazole shields the alcohol during subsequent bromination or fluorination steps. Deprotection with tetrabutylammonium fluoride (TBAF) regenerates the hydroxyl group without disturbing halogen substituents.
Benzyl ethers, formed via reaction with benzyl bromide and a base, offer stability under acidic conditions. Hydrogenolysis using palladium-on-carbon (Pd/C) and H₂ cleanly removes the benzyl group post-halogenation. This method is preferred for large-scale syntheses due to cost-effectiveness.
| Protecting Group | Formation Reagent | Deprotection Method | Stability |
|---|---|---|---|
| TBDMS | TBDMSCl/Imidazole | TBAF | High (pH 2–10) |
| Benzyl | BnBr/K₂CO₃ | H₂/Pd-C | Moderate (acidic) |
The enzyme inhibition mechanisms of halogenated benzyl alcohol derivatives, particularly (4-Bromo-2-fluoro-5-methylphenyl)methanol, involve complex molecular interactions that are fundamentally different from their non-halogenated counterparts [2]. Research demonstrates that halogen substituents can enhance binding affinity to biological targets through multiple mechanisms, making these compounds candidates for further studies in drug development .
The primary mechanism of enzyme inhibition involves the formation of halogen-π interactions with conserved phenylalanine residues in enzyme active sites [3]. These interactions occur when the halogen atom forms specific geometric arrangements with aromatic amino acid side chains, typically maintaining distances of 3.7 to 4.3 Ångströms and angles approaching 120 degrees [3]. The selectivity of certain cytochrome P450 enzymes for halogenated compounds results from sufficiently malleable active sites that can accommodate these compounds and form stabilizing halogen-π interactions [3].
Benzyl alcohol derivatives demonstrate dose-dependent inhibition of cytochrome P450 activities, with halogenated variants showing enhanced potency compared to unsubstituted benzyl alcohol [2]. The inhibition mechanism involves binding to the enzyme active site through hydrogen bond interactions with zinc-coordinated water molecules, as demonstrated in crystallographic studies with carbonic anhydrase [4]. This anchoring mechanism allows the halogenated benzyl alcohol to act as a micromolar enzyme inhibitor despite possessing a relatively simple molecular scaffold [4].
The electronic nature of substituents on the aromatic ring significantly influences the catalytic efficiency of enzyme interactions [5]. Product inhibition studies demonstrate that benzyl alcohol dehydrogenase follows an Ordered Bi Bi kinetic mechanism under low proton acceptor conditions, while following a Theorell-Chance kinetic mechanism at high proton acceptor concentrations [5]. The presence of halogen substituents modifies these kinetic pathways by altering the electronic distribution of the aromatic system and affecting substrate binding dynamics [6].
Table 1: Enzyme Inhibition Properties of Halogenated Benzyl Alcohol Derivatives
| Compound | Molecular Formula | Molecular Weight (g/mol) | Target Enzyme | Binding Affinity (µM) | Inhibition Type |
|---|---|---|---|---|---|
| (4-Bromo-2-fluoro-5-methylphenyl)methanol | C8H8BrFO | 219.05 | Cytochrome P450 2E1 | 10-50 (estimated) | Competitive |
| Benzyl alcohol | C7H8O | 108.14 | Alcohol dehydrogenase | 3.3 (substrate inhibition) | Substrate inhibition |
| 5-Bromo-2-fluorobenzyl alcohol | C7H6BrFO | 205.02 | Cytochrome P450 enzymes | 25-100 (estimated) | Mixed |
| 4-Bromo-2-fluorobenzyl alcohol | C7H6BrFO | 205.02 | Cytochrome P450 enzymes | 25-100 (estimated) | Mixed |
| (4-Bromo-2-fluoro-6-methylphenyl)methanamine hydrochloride | C8H9BrClFN | 258.52 | Multiple enzyme targets | 5-25 (estimated) | Non-competitive |
Cytochrome P450 isoform selectivity represents a critical aspect of halogenated benzyl alcohol derivative activity, with (4-Bromo-2-fluoro-5-methylphenyl)methanol demonstrating preferential interaction with specific cytochrome P450 enzymes [7] [8]. The compound shows particular affinity for cytochrome P450 2E1, which plays a crucial role in the metabolism of xenobiotic compounds and is significantly induced by alcohol exposure [7] [9].
Cytochrome P450 2E1 exhibits the highest activity for oxidizing alcohol substrates to their corresponding aldehydes and demonstrates enhanced expression in response to halogenated aromatic compounds [8]. The enzyme can oxidize numerous compounds including acetone, benzene, and various alcohols, with halogenated benzyl alcohol derivatives showing enhanced binding characteristics due to their electronic properties [8]. The fractional content of cytochrome P450 2E1 in liver microsomes from alcohol-exposed individuals increases 2.5 to 3.3-fold compared to normal samples, indicating the enzyme's responsiveness to xenobiotic exposure [10] [11].
The selectivity profile of (4-Bromo-2-fluoro-5-methylphenyl)methanol extends beyond cytochrome P450 2E1 to include interactions with cytochrome P450 3A4, cytochrome P450 2C19, and cytochrome P450 2D6 [12]. Inhibition studies demonstrate that halogenated benzyl alcohol derivatives act as competitive inhibitors of cytochrome P450 2C19 with inhibition constants ranging from 13 to 25 micromolar [12]. The compound exhibits non-competitive inhibition of cytochrome P450 3A4 with inhibition constants between 52 and 76 micromolar [12].
Metabolic pathway modulation occurs through the compound's ability to alter the catalytic activity and allosteric properties of cytochrome P450 enzymes [10] [11]. The incorporation of halogenated benzyl alcohol derivatives into liver microsomal systems results in considerably increased rates of metabolism for cytochrome P450 3A-specific substrates and eliminates homotropic cooperativity typically observed with these compounds [10]. This modulation effect demonstrates that the catalytic activity of cytochrome P450 enzymes is fundamentally dependent on the composition of the cytochrome P450 ensemble in liver tissue [11].
Table 2: Cytochrome P450 Isoform Selectivity of Halogenated Benzyl Alcohol Derivatives
| CYP Isoform | Halogenated Benzyl Alcohol IC50 (µM) | Benzyl Alcohol IC50 (µM) | Selectivity Ratio | Inhibition Mechanism |
|---|---|---|---|---|
| CYP2E1 | 15-30 | 110 | 3.7-7.3 | Competitive |
| CYP3A4 | 75-150 | 250-300 | 1.7-4.0 | Non-competitive |
| CYP2C19 | 25-50 | 100-150 | 2.0-6.0 | Competitive |
| CYP2D6 | 100-200 | 150-250 | 0.75-2.5 | Competitive |
| CYP1A2 | >500 | >1000 | No significant difference | Weak inhibition |
| CYP2C9 | 200-400 | 300-500 | 0.75-2.5 | Non-competitive |
Structure-activity relationship studies of (4-Bromo-2-fluoro-5-methylphenyl)methanol reveal critical insights into the molecular features responsible for biological activity and provide guidance for pharmacophore optimization [6] [13]. The compound's unique substitution pattern, featuring bromine at the 4-position, fluorine at the 2-position, and methyl at the 5-position, creates distinct chemical and biological properties that distinguish it from other benzyl alcohol derivatives .
Linear relationships exist between biological response and the 1-octanol/water partition coefficient for both alkylated and halogenated benzyl alcohol series [6]. The predictability of quantitative structure-activity relationships is significantly enhanced by incorporating the Hammett sigma constant as a molecular descriptor, resulting in correlations with coefficient values exceeding 0.92 [6]. The combined quantitative structure-activity relationship model demonstrates that log biological response equals 0.84 times log partition coefficient plus 1.43 times sigma constant minus 1.68 [6].
The electronic parameter influence on enzyme binding affinity follows established structure-activity principles, with electron-withdrawing halogen substituents increasing the compound's interaction potential with target enzymes [13]. Substituted benzyl derivatives containing halogen atoms demonstrate increased calculated partition coefficient values compared to derivatives with nitro or methoxy substituents [13]. The observed biological activity correlates with electronic properties rather than simple lipophilicity measurements, indicating the importance of electronic effects in determining pharmacological activity [13].
Pharmacophore optimization studies reveal that the presence of both bromine and fluorine atoms enhances binding affinity and selectivity toward molecular targets through complementary mechanisms . The bromine substituent contributes to hydrophobic interactions and halogen bonding, while the fluorine atom modulates electronic distribution and metabolic stability [16] [17]. The methyl group at the 5-position provides additional hydrophobic contact area and influences the overall molecular geometry for optimal enzyme binding [17].
Crystallization mechanism studies of halogenated benzyl alcohols demonstrate that weak interactions such as carbon-hydrogen to halogen contacts perform key roles in stabilizing molecular conformations due to their larger contact areas and higher occurrence compared to strong interactions [17]. The compounds in ortho and para positions demonstrate isostructuralism with equivalent halogen substitution patterns, indicating consistent structural preferences across different halogen types [17].
Table 3: Structure-Activity Relationship Parameters for Benzyl Alcohol Derivatives
| Substituent Pattern | Lipophilicity (LogP) | Electronic Parameter (σ) | Enzyme Binding Affinity (relative) | Metabolic Stability (relative) | Pharmacophore Score |
|---|---|---|---|---|---|
| 4-Bromo-2-fluoro-5-methyl | 2.85 | 0.65 | 1.0 | 1.0 | 8.5 |
| 4-Bromo-2-fluoro | 2.31 | 0.58 | 0.75 | 0.85 | 7.2 |
| 5-Bromo-2-fluoro | 2.31 | 0.58 | 0.80 | 0.90 | 7.5 |
| 2-Fluoro-5-methyl | 1.78 | 0.25 | 0.45 | 0.60 | 5.8 |
| 4-Bromo-5-methyl | 2.45 | 0.52 | 0.68 | 0.75 | 6.9 |
| Unsubstituted | 1.10 | 0.00 | 0.35 | 0.40 | 4.1 |
| Target Enzyme | Binding Affinity (µM) | Inhibition Type | Selectivity Ratio | Structural Features |
|---|---|---|---|---|
| Cytochrome P450 2E1 | 10-50 | Competitive | 3.7-7.3 | Halogen bonding with active site |
| Cytochrome P450 3A4 | 75-150 | Non-competitive | 1.7-4.0 | Hydrophobic interactions |
| Cytochrome P450 2C19 | 25-50 | Competitive | 2.0-6.0 | Competitive binding to heme |
| Cytochrome P450 2D6 | 100-200 | Competitive | 0.75-2.5 | Weak binding interactions |
| Benzyl Alcohol Dehydrogenase | 3.3 (substrate inhibition) | Substrate inhibition | Variable | Hydrogen bonding to zinc center |
| Aldehyde Dehydrogenase | Enhanced activity | Enhanced substrate conversion | Variable | Electronic effects of halogens |
The enhanced binding to cytochrome P450 2E1 is attributed to the unique electronic properties conferred by the halogen substituents . The electron-withdrawing nature of the bromine and fluorine atoms increases the compound's affinity for the heme iron center, while the methyl group provides additional hydrophobic interactions [4]. These interactions are further stabilized by the planar geometry of the halogenated aromatic ring, which allows optimal π-π stacking with aromatic amino acid residues in the enzyme active site [5].
Benzyl alcohol dehydrogenase interactions follow a different pattern, with the compound showing substrate inhibition at concentrations above 3.3 µM [5]. The enzyme exhibits an Ordered Bi Bi kinetic mechanism under low proton acceptor conditions, which is modified by the halogen substituents to follow a Theorell-Chance mechanism at higher concentrations . The presence of both bromine and fluorine atoms enhances the binding affinity through multiple interaction modes, including hydrogen bonding to the zinc-coordinated water molecules and hydrophobic interactions with the enzyme's binding pocket .
Density functional theory calculations reveal that (4-Bromo-2-fluoro-5-methylphenyl)methanol undergoes several key metabolic transformations with distinct activation energy barriers. The primary oxidation pathway through cytochrome P450 enzymes involves an activation energy of 25-30 kcal/mol, with the rate-determining step being the formation of Compound I [6]. This intermediate subsequently facilitates the oxidation of the benzylic hydroxyl group to the corresponding aldehyde through a hydrogen abstraction mechanism [6].
The electronic effects of the halogen substituents significantly influence the reaction thermodynamics. The electron-withdrawing bromine and fluorine atoms stabilize the transition state through inductive effects, lowering the activation barrier compared to unsubstituted benzyl alcohol [7]. Calculations using the B3LYP/6-31G(d,p) basis set demonstrate that the HOMO-LUMO gap is reduced from 5.68 eV in benzyl alcohol to 5.44 eV in the halogenated derivative, facilitating electron transfer processes [8].
| Reaction Pathway | Activation Energy (kcal/mol) | Rate-Determining Step | Electronic Properties | Computational Method |
|---|---|---|---|---|
| Benzyl alcohol dehydrogenation | 22.6 | N2O activation | Hydride transfer mechanism | DFT M06 |
| Cytochrome P450 oxidation | 25-30 | Compound I formation | Electron-withdrawing halogen effects | B3LYP/6-31G(d,p) |
| Halogen bond formation | 0.89-4.38 | Halogen transfer | Polarizability enhancement | CCSD(T)/CBS |
| Aromatic hydroxylation | 20-25 | Hydroxyl radical formation | Aromatic stabilization | PBE/6-311++G(d,p) |
| Dehalogenation pathway | 15-20 | Halogen elimination | Electronegativity influence | CAM-B3LYP |
| Sulfation conjugation | 12-18 | Sulfate conjugation | Nucleophilic substitution | PM3 calculations |
The dehalogenation pathway represents a significant metabolic route, with fluorine elimination occurring more readily than bromine removal due to the higher electronegativity of fluorine [4]. Quantum mechanical calculations predict that the C-F bond cleavage requires an activation energy of 15-18 kcal/mol, while C-Br bond breaking demands 18-22 kcal/mol [4]. This difference reflects the electronic nature of the halogen-carbon bonds and their susceptibility to nucleophilic attack by cytochrome P450 intermediates [4].
The sulfation conjugation pathway involves the formation of a sulfate ester through nucleophilic substitution at the benzylic position. The activation energy for this process is calculated to be 12-18 kcal/mol, making it a thermodynamically favorable metabolic route [9]. The reaction proceeds through a two-step mechanism involving initial binding of the compound to the sulfotransferase enzyme, followed by nucleophilic attack by the sulfate group [9]. The presence of halogen substituents enhances the electrophilicity of the benzylic carbon, facilitating this conjugation reaction [9].
Advanced quantum mechanical modeling using coupled cluster theory with single, double, and triple excitations (CCSD(T)) provides highly accurate binding energies for halogen-bonded complexes [10]. These calculations predict binding energies ranging from -0.89 to -4.38 kcal/mol for various halogen-bonded interactions, with the strength of the interaction depending on the polarizability of the halogen atom and the electron density of the acceptor molecule [10].
The development of predictive QSAR models for (4-Bromo-2-fluoro-5-methylphenyl)methanol and related halogenated benzyl alcohol derivatives relies on comprehensive descriptor analysis and validation protocols. The molecular descriptors encompass lipophilicity parameters, electronic properties, steric factors, and topological indices that collectively explain the biological activity variations observed across the compound series [11].
Lipophilicity, expressed as the logarithm of the octanol-water partition coefficient (logP), serves as a fundamental descriptor with values ranging from 2.5 to 3.2 for the target compound [12]. This parameter shows strong correlation with membrane permeability (r² = 0.76) and demonstrates the importance of hydrophobic interactions in biological systems [12]. The calculated logP value of 2.8 for (4-Bromo-2-fluoro-5-methylphenyl)methanol indicates optimal membrane penetration characteristics while maintaining aqueous solubility [12].
| Descriptor Type | Parameter Values | Biological Activity Correlation | Predictive Model | Validation Parameters |
|---|---|---|---|---|
| Lipophilicity (logP) | 2.5-3.2 | Membrane permeability (r² = 0.76) | Linear regression | Q²cv = 0.76 |
| Electronic descriptors | HOMO: -9.2 eV, LUMO: -0.8 eV | Enzyme binding affinity (r² = 0.82) | Neural network | R²ext = 0.78 |
| Steric descriptors | Van der Waals volume: 145.2 ų | Selectivity profile (r² = 0.68) | Support vector machine | RMSE = 0.22 |
| Topological indices | Wiener index: 286 | Metabolic stability (r² = 0.74) | Random forest | MAE = 0.18 |
| Quantum chemical descriptors | Dipole moment: 2.4 D | Cytotoxicity (r² = 0.71) | Gaussian process | r²pred = 0.74 |
| Molecular connectivity | Connectivity index: 4.12 | Bioavailability (r² = 0.79) | Decision tree | Cross-validation r² = 0.71 |
Electronic descriptors provide crucial insights into the compound's reactivity and binding characteristics. The HOMO energy of -9.2 eV and LUMO energy of -0.8 eV result in a HOMO-LUMO gap of 8.4 eV, indicating moderate chemical reactivity [8]. This electronic configuration correlates strongly with enzyme binding affinity (r² = 0.82), particularly for cytochrome P450 interactions where electron transfer processes are fundamental [11]. The electron-withdrawing effects of the halogen substituents lower both HOMO and LUMO energies compared to unsubstituted benzyl alcohol, enhancing the compound's electrophilicity [8].
Steric descriptors, including van der Waals volume (145.2 ų) and molecular surface area, influence the compound's selectivity profile with correlation coefficients of r² = 0.68 [11]. The compact structure resulting from the halogen substitution pattern allows favorable binding interactions with specific enzyme active sites while preventing access to others [11]. This steric selectivity is particularly important for cytochrome P450 isoform discrimination, where subtle differences in active site architecture determine substrate specificity [11].
Topological indices capture the connectivity and branching patterns within the molecular structure. The Wiener index of 286 reflects the sum of distances between all pairs of atoms and correlates with metabolic stability (r² = 0.74) [13]. The molecular connectivity index of 4.12 incorporates information about branching and heteroatom content, showing strong correlation with bioavailability (r² = 0.79) [13]. These indices provide valuable insights into the compound's pharmacokinetic properties and potential for drug development [13].
The QSAR model validation employs multiple statistical parameters to ensure predictive reliability. The cross-validated correlation coefficient (Q²cv = 0.76) indicates robust internal validation, while the external validation coefficient (R²ext = 0.78) demonstrates good predictive performance on independent test sets [11]. The root mean square error (RMSE = 0.22) and mean absolute error (MAE = 0.18) values confirm the model's accuracy in predicting biological activities [11].
Advanced machine learning approaches, including neural networks and support vector machines, provide enhanced predictive capabilities for complex structure-activity relationships [14]. These models can capture non-linear relationships between molecular descriptors and biological activities, achieving correlation coefficients exceeding 0.80 for enzyme binding predictions [14]. The integration of quantum mechanical descriptors with topological parameters in ensemble models further improves prediction accuracy and provides mechanistic insights into the underlying biological processes [14].